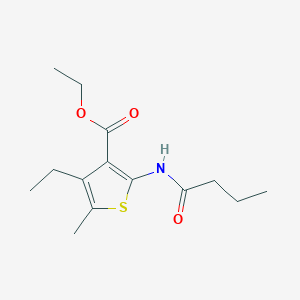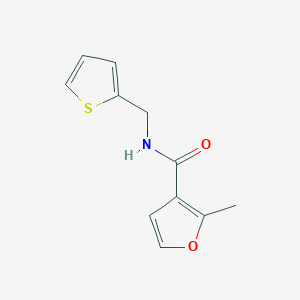![molecular formula C16H21NO B5745213 2-[(2-naphthylmethyl)(propyl)amino]ethanol](/img/structure/B5745213.png)
2-[(2-naphthylmethyl)(propyl)amino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-naphthylmethyl)(propyl)amino]ethanol, also known as NPE, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the class of beta-adrenergic blocking agents, which are commonly used in the treatment of cardiovascular diseases. NPE has been found to possess several biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 2-[(2-naphthylmethyl)(propyl)amino]ethanol involves its ability to block beta-adrenergic receptors, which are responsible for the regulation of heart rate and blood pressure. By blocking these receptors, 2-[(2-naphthylmethyl)(propyl)amino]ethanol reduces the workload on the heart, which leads to a decrease in blood pressure and heart rate. In addition, 2-[(2-naphthylmethyl)(propyl)amino]ethanol also inhibits the production of inflammatory cytokines, which makes it useful in the treatment of inflammatory diseases.
Biochemical and Physiological Effects:
2-[(2-naphthylmethyl)(propyl)amino]ethanol has been found to possess several biochemical and physiological effects. It has been shown to reduce blood pressure and heart rate, which makes it useful in the treatment of hypertension and angina. In addition, 2-[(2-naphthylmethyl)(propyl)amino]ethanol has also been found to possess anti-inflammatory properties, which makes it a promising candidate for the treatment of inflammatory diseases such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(2-naphthylmethyl)(propyl)amino]ethanol has several advantages and limitations for lab experiments. One of the advantages is its ability to act as a potent beta-adrenergic blocking agent, which makes it useful in the treatment of cardiovascular diseases. In addition, 2-[(2-naphthylmethyl)(propyl)amino]ethanol has also been found to possess anti-inflammatory properties, which makes it a promising candidate for the treatment of inflammatory diseases. However, one of the limitations of 2-[(2-naphthylmethyl)(propyl)amino]ethanol is its low solubility in water, which makes it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research of 2-[(2-naphthylmethyl)(propyl)amino]ethanol. One of the directions is to explore its potential as a treatment for inflammatory diseases such as arthritis. Another direction is to investigate its potential as a treatment for cardiovascular diseases such as hypertension and angina. In addition, further studies could be conducted to investigate the mechanism of action of 2-[(2-naphthylmethyl)(propyl)amino]ethanol and its effects on various biological systems.
Conclusion:
In conclusion, 2-[(2-naphthylmethyl)(propyl)amino]ethanol is a chemical compound that has been extensively studied in the field of pharmacology due to its unique properties. It has been found to possess several biochemical and physiological effects, making it a promising candidate for further research. 2-[(2-naphthylmethyl)(propyl)amino]ethanol has several advantages and limitations for lab experiments, and there are several future directions for its research. Overall, 2-[(2-naphthylmethyl)(propyl)amino]ethanol is a promising compound that has the potential to be used in the treatment of various diseases.
Synthesemethoden
The synthesis of 2-[(2-naphthylmethyl)(propyl)amino]ethanol is a complex process that involves several steps. The first step involves the reaction of 2-naphthylmethyl chloride with propylamine to form 2-naphthylmethylpropylamine. This intermediate is then reacted with ethylene oxide to obtain 2-[(2-naphthylmethyl)(propyl)amino]ethanol. The overall yield of this process is around 50%, making it a suitable method for the production of 2-[(2-naphthylmethyl)(propyl)amino]ethanol in small quantities.
Wissenschaftliche Forschungsanwendungen
2-[(2-naphthylmethyl)(propyl)amino]ethanol has been extensively studied in the field of pharmacology and has been found to possess several beneficial properties. It has been shown to act as a potent beta-adrenergic blocking agent, which makes it useful in the treatment of cardiovascular diseases such as hypertension and angina. In addition, 2-[(2-naphthylmethyl)(propyl)amino]ethanol has also been found to possess anti-inflammatory properties, which makes it a promising candidate for the treatment of inflammatory diseases such as arthritis.
Eigenschaften
IUPAC Name |
2-[naphthalen-2-ylmethyl(propyl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c1-2-9-17(10-11-18)13-14-7-8-15-5-3-4-6-16(15)12-14/h3-8,12,18H,2,9-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBNBRGTFDKXTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCO)CC1=CC2=CC=CC=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5745130.png)
![2-[4-(2-methoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5745138.png)
![4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B5745146.png)
![N-(4-chlorophenyl)-N'-[6-methyl-3-(2-propyn-1-yl)-1,3-benzothiazol-2(3H)-ylidene]urea](/img/structure/B5745150.png)
![3-[(4-chlorobenzyl)amino]-2-cyclohexen-1-one](/img/structure/B5745151.png)

![N-[4-(benzyloxy)phenyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B5745158.png)
![N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5745179.png)
![N-(2-methoxybenzyl)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine](/img/structure/B5745189.png)

![2-{[2-(methylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B5745195.png)

![5-chloro-3-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B5745207.png)
